molecular formula C22H44O4 B3055356 Trimethylolpropane monopalmitate CAS No. 64131-22-2

Trimethylolpropane monopalmitate

Cat. No.: B3055356
CAS No.: 64131-22-2
M. Wt: 372.6 g/mol
InChI Key: ROXXKZWLQOWAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylolpropane monopalmitate is an ester derived from trimethylolpropane and palmitic acid. It is a compound of interest in various industrial applications due to its unique chemical properties, including its use as a biolubricant and in the formulation of environmentally friendly products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylolpropane monopalmitate can be synthesized through the esterification of trimethylolpropane with palmitic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure optimal yield. The reaction can be represented as follows:

Trimethylolpropane+Palmitic AcidTrimethylolpropane Monopalmitate+Water\text{Trimethylolpropane} + \text{Palmitic Acid} \rightarrow \text{this compound} + \text{Water} Trimethylolpropane+Palmitic Acid→Trimethylolpropane Monopalmitate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions. The process may also include steps for the purification of the product, such as distillation or crystallization, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane monopalmitate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acid or base catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Trimethylolpropane monopalmitate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trimethylolpropane monopalmitate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, influencing their structure and function. The ester group can undergo hydrolysis, releasing trimethylolpropane and palmitic acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylolpropane trioleate: Another ester of trimethylolpropane, but with oleic acid instead of palmitic acid.

    Trimethylolpropane triacrylate: An ester of trimethylolpropane with acrylic acid, used in polymer formulations.

Uniqueness

Trimethylolpropane monopalmitate is unique due to its specific fatty acid component (palmitic acid), which imparts distinct physical and chemical properties. Its biodegradability and low toxicity make it particularly suitable for applications in biolubricants and environmentally friendly products .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butyl hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)26-20-22(4-2,18-23)19-24/h23-24H,3-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXXKZWLQOWAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886669
Record name Hexadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64131-22-2
Record name 2,2-Bis(hydroxymethyl)butyl hexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64131-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064131222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, 2,2-bis(hydroxymethyl)butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)butyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylolpropane monopalmitate
Reactant of Route 2
Reactant of Route 2
Trimethylolpropane monopalmitate
Reactant of Route 3
Reactant of Route 3
Trimethylolpropane monopalmitate
Reactant of Route 4
Reactant of Route 4
Trimethylolpropane monopalmitate
Reactant of Route 5
Reactant of Route 5
Trimethylolpropane monopalmitate
Reactant of Route 6
Reactant of Route 6
Trimethylolpropane monopalmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.